![molecular formula C16H22N2O4S B258480 N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE](/img/structure/B258480.png)
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C16H22N2O4S. This compound is notable for its unique structure, which includes a piperidine ring, a sulfonyl group, and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminophenyl sulfone with piperidine under controlled conditions to form the piperidinosulfonyl derivative. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-piperidinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
- N-[4-(morpholinosulfonyl)phenyl]tetrahydro-2-furancarboxamide
Uniqueness
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]OXOLANE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22N2O4S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C16H22N2O4S/c19-16(15-5-4-12-22-15)17-13-6-8-14(9-7-13)23(20,21)18-10-2-1-3-11-18/h6-9,15H,1-5,10-12H2,(H,17,19) |
InChI Key |
PWPJQHIJLAWVBT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
solubility |
39.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B258397.png)
![N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide](/img/structure/B258399.png)
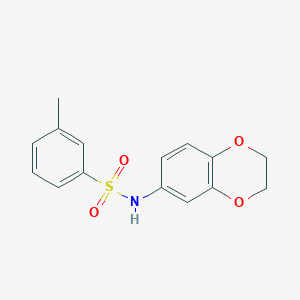
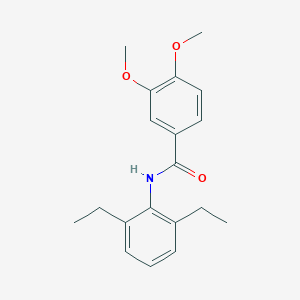
![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)
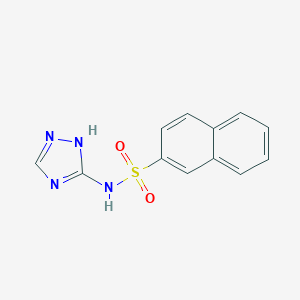
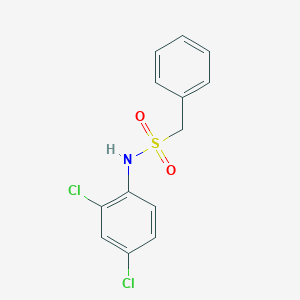
![4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether](/img/structure/B258414.png)
amino]-N-cyclohexylacetamide](/img/structure/B258417.png)
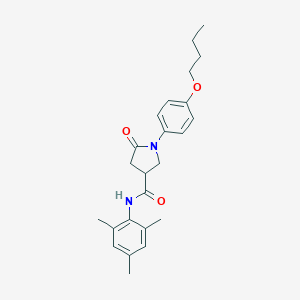
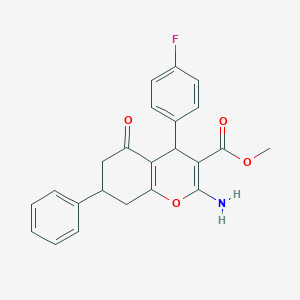
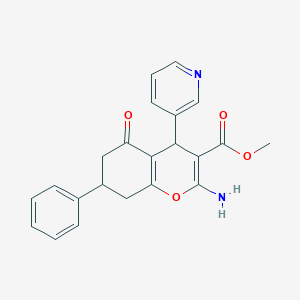

![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
